molecular formula C20H24ClN3O3S2 B2994004 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride CAS No. 1216476-57-1

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2994004
CAS RN: 1216476-57-1
M. Wt: 454
InChI Key: WYYIOODCJGSKLF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O3S2 and its molecular weight is 454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, including derivatives structurally related to the requested compound, has demonstrated their potential as selective class III agents with potent cardiac electrophysiological activity. These compounds, through their synthesis and in vitro assays, have shown comparable potency to clinically trialed selective class III agents, indicating their relevance in developing novel treatments for arrhythmias (Morgan et al., 1990).

Efficient Microwave-mediated Synthesis

The efficient synthesis of benzothiazole- and benzimidazole-based heterocycles has been demonstrated, showcasing methods for creating complex molecules that could be pivotal in the development of new pharmaceuticals and materials. This synthesis approach is valuable for the rapid and efficient assembly of heterocyclic compounds with potential biological activities (Darweesh et al., 2016).

Biological Activities

Antimalarial and Potential COVID-19 Applications

A study on antimalarial sulfonamides explored their utility against COVID-19, highlighting the chemical versatility and therapeutic potential of benzothiazole derivatives in addressing infectious diseases. Computational calculations and molecular docking studies supported their efficacy, suggesting a pathway for developing novel treatments using such compounds (Fahim & Ismael, 2021).

Anticancer Evaluations

Derivatives of benzothiazole have been synthesized and evaluated for their anticancer activity, demonstrating significant efficacy against various cancer cell lines. This research indicates the potential of benzothiazole derivatives in cancer therapy, with certain compounds exhibiting better activity than reference drugs (Ravinaik et al., 2021).

Corrosion Inhibition for Steel

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. Their high efficiency and stability suggest applications in industrial corrosion protection, showcasing the compound's utility beyond biomedicine (Hu et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2.ClH/c1-14-8-7-10-16-18(14)21-20(27-16)23(13-12-22(2)3)19(24)15-9-5-6-11-17(15)28(4,25)26;/h5-11H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYIOODCJGSKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride

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